2,2,3',4'-Tetramethylpropiophenone

概要

説明

The compound of interest, 2,2,3',4'-Tetramethylpropiophenone, is a chemical entity that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of 2,2,3',4'-Tetramethylpropiophenone.

Synthesis Analysis

The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as seen in the paper discussing the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation products . This suggests that palladium-catalyzed methods could potentially be applied to the synthesis of 2,2,3',4'-Tetramethylpropiophenone or

科学的研究の応用

Catalytic Reactions

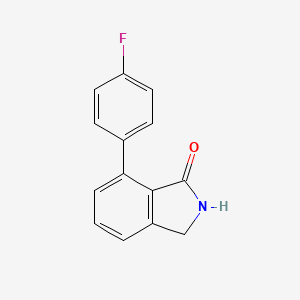

2-Hydroxy-2-methylpropiophenone, a compound related to 2,2,3',4'-Tetramethylpropiophenone, is utilized in palladium-catalyzed reactions with aryl bromides. This process leads to unique multiple arylation via successive C-C and C-H bond cleavages, producing 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).

Pharmaceutical Research

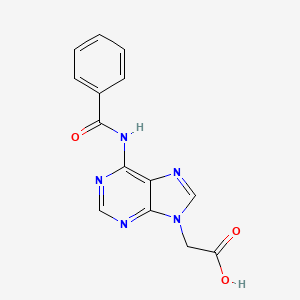

A study on the design, synthesis, and testing of 2-(aryloxy)-2-methylpropionic acids, structurally related to 2,2,3',4'-Tetramethylpropiophenone, explored their role as allosteric modifiers of hemoglobin. These compounds were found to significantly decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical areas needing reversal of depleted oxygen supply (Randad et al., 1991).

Organic Synthesis

3,3-Diaryl-2-hydroxypropiophenones, chemically similar to 2,2,3',4'-Tetramethylpropiophenone, are subject to base-catalyzed α-ketol rearrangements. This results in the production of isomeric 1-hydroxypropan-2-ones, which are useful intermediates for synthesizing novel 4-arylflavan-3-ones (Hall et al., 1980).

Mesomorphic Properties

Tetrakis[4-(trisalkyloxybenzoyloxy)phenyl]ethenes with lipophilic side chains were synthesized, utilizing 4,4′-dimethoxybenzophenone, a compound structurally related to 2,2,3',4'-Tetramethylpropiophenone. These compounds displayed hexagonal columnar mesophases, indicating potential applications in advanced materials research (Schultz et al., 2001).

Safety And Hazards

特性

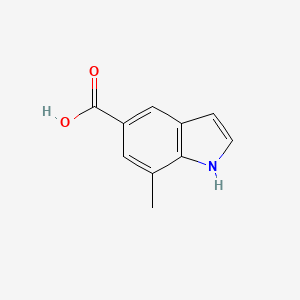

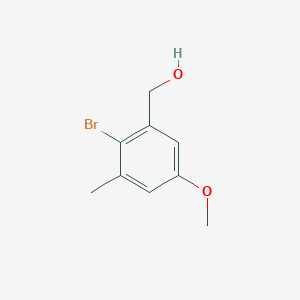

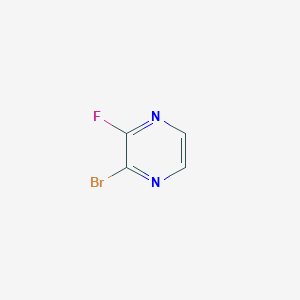

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXPDJIYWNCJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573023 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3',4'-Tetramethylpropiophenone | |

CAS RN |

7397-00-4 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。